2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride
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Overview
Description
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and an ether linkage to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-ol: This intermediate can be synthesized by reacting 5-methyl-2-pyridinol with ethylene oxide under basic conditions.
Conversion to 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions.
Formation of the dihydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(5-methylpyridin-2-yl)oxy]ethan-1-ol: A closely related compound with similar chemical properties.
1-(5-methylpyridin-2-yl)ethanone: Another similar compound with a ketone functional group instead of an amine.
Uniqueness
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2825012-32-4 |
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Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-7-2-3-8(10-6-7)11-5-4-9;;/h2-3,6H,4-5,9H2,1H3;2*1H |
InChI Key |
JXGQAYKCOIHWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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